molecular formula C12H26N2O2 B1328580 tert-Butyl (5-(ethylamino)pentyl)carbamate CAS No. 883555-11-1

tert-Butyl (5-(ethylamino)pentyl)carbamate

Cat. No. B1328580
CAS RN: 883555-11-1
M. Wt: 230.35 g/mol
InChI Key: HSYFFBMGEABTLW-UHFFFAOYSA-N
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Description

“tert-Butyl (5-(ethylamino)pentyl)carbamate” is a chemical compound with the molecular formula C12H26N2O2 . It is a versatile material utilized in diverse scientific research areas. Its applications range from drug synthesis to organic chemistry, making it a valuable tool for many experimental studies.


Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-(ethylamino)pentyl)carbamate” consists of a carbamate group attached to a tert-butyl group and a 5-(ethylamino)pentyl group . The molecular weight is 230.347 Da .


Physical And Chemical Properties Analysis

“tert-Butyl (5-(ethylamino)pentyl)carbamate” has a density of 0.9±0.1 g/cm3, a boiling point of 330.9±25.0 °C at 760 mmHg, and a flash point of 153.9±23.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Synthesis of Antibiotics

tert-Butyl (5-(ethylamino)pentyl)carbamate: is a key intermediate in the synthesis of advanced antibiotics like ceftolozane . Ceftolozane is a fifth-generation cephalosporin antibiotic with potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Drug Development for Neurodegenerative Diseases

This compound has shown potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . Its role in drug development is crucial due to its ability to cross the blood-brain barrier and participate in the formulation of drugs that target central nervous system pathologies.

Cancer Research

In cancer research, tert-butyl N-[5-(ethylamino)pentyl]carbamate is explored for its efficacy in developing treatments that can selectively target cancer cells without harming healthy cells. Its unique structure allows for the creation of compounds that can be used in targeted therapy.

Proteomics Research

The compound is utilized in proteomics research for the study of protein interactions and functions. It serves as a building block in the synthesis of peptides and proteins that are essential for understanding cellular processes .

Palladium-Catalyzed Synthesis

tert-Butyl carbamate: derivatives are used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines . These protected anilines are valuable in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis of Functionalized Pyrroles

It is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant applications in the development of new materials and pharmaceuticals.

Future Directions

“tert-Butyl (5-(ethylamino)pentyl)carbamate” is a valuable tool for many experimental studies, particularly in the field of proteomics research . Its future directions may include further exploration of its applications in drug synthesis and organic chemistry.

properties

IUPAC Name

tert-butyl N-[5-(ethylamino)pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-5-13-9-7-6-8-10-14-11(15)16-12(2,3)4/h13H,5-10H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFFBMGEABTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649973
Record name tert-Butyl [5-(ethylamino)pentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-(ethylamino)pentyl)carbamate

CAS RN

883555-11-1
Record name 1,1-Dimethylethyl N-[5-(ethylamino)pentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883555-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [5-(ethylamino)pentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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